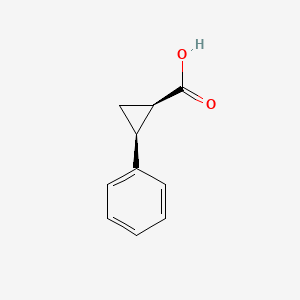
2,2,3-trimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylmorpholine is an organic compound with the molecular formula C7H15NO. It is a derivative of morpholine, featuring three methyl groups attached to the nitrogen atom and the carbon atoms of the morpholine ring. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylmorpholine can be synthesized through several methods, including the reaction of morpholine with methyl iodide under specific conditions. The reaction typically involves the use of a strong base, such as sodium hydride, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylmorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Methyl iodide and other alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2,2,3-Trimethylmorpholine is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,3-trimethylmorpholine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as a ligand for certain receptors, influencing biological pathways. The molecular targets and pathways involved are determined by the compound's interaction with specific enzymes or receptors.
Comparison with Similar Compounds
Morpholine
Piperidine
N-Methylmorpholine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1314925-76-2 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



